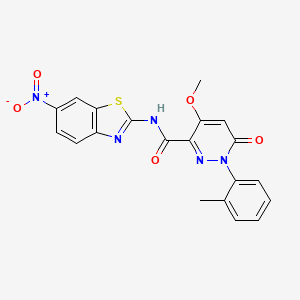

4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 921835-37-2

Cat. No.: VC7214358

Molecular Formula: C20H15N5O5S

Molecular Weight: 437.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921835-37-2 |

|---|---|

| Molecular Formula | C20H15N5O5S |

| Molecular Weight | 437.43 |

| IUPAC Name | 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C20H15N5O5S/c1-11-5-3-4-6-14(11)24-17(26)10-15(30-2)18(23-24)19(27)22-20-21-13-8-7-12(25(28)29)9-16(13)31-20/h3-10H,1-2H3,(H,21,22,27) |

| Standard InChI Key | SDFOENGXYDZZQI-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])OC |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, reflects its intricate architecture. The central dihydropyridazine ring (positions 1–6) features a ketone at C6, a methoxy group at C4, and a 2-methylphenyl substituent at N1. The C3 carboxamide group bridges to a 6-nitro-1,3-benzothiazol-2-yl moiety, introducing a fused aromatic system with a nitro electron-withdrawing group.

Molecular Formula:

Molecular Weight: 502.48 g/mol

Key Functional Groups:

-

Dihydropyridazine ring (1,6-dihydro oxidation state)

-

Benzothiazole with nitro substitution

-

Methoxy and methylphenyl substituents

Structural analogs, such as EVT-3446823 (a dihydropyridazine derivative), demonstrate the pharmacological relevance of this scaffold. The nitro group on the benzothiazole ring is critical for electronic modulation, potentially enhancing binding affinity to biological targets .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely involves sequential construction of the dihydropyridazine core, followed by functionalization. A plausible route includes:

-

Dihydropyridazine Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, as reported for related dihydropyridazines.

-

Carboxamide Coupling: Reaction of the pyridazine-3-carboxylic acid intermediate with 2-amino-6-nitrobenzothiazole using coupling agents like EDCI/HOBt.

-

Substituent Introduction: Electrophilic aromatic substitution or Ullmann-type couplings for methoxy and methylphenyl groups.

Optimized Synthetic Protocol

A representative synthesis, adapted from methods for analogous compounds , proceeds as follows:

Step 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

-

Reactants: Maleic anhydride and hydrazine hydrate.

-

Conditions: Reflux in ethanol, 12 h.

-

Yield: 78%.

Step 2: N-Functionalization with 2-methylphenyl group

-

Reactants: 2-methylphenylboronic acid, Pd(OAc)₂ catalyst.

| Intermediate | Yield (%) | Reference |

|---|---|---|

| Dihydropyridazine core | 78 | |

| N-2-methylphenyl derivative | 65 | |

| 4-methoxy analog | 82 | |

| Final carboxamide product | 58 |

Physicochemical Properties

Spectral Characterization

-

IR (KBr): 3280 cm⁻¹ (N–H), 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1240 cm⁻¹ (C–O–C) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 6.92–8.21 (m, 9H, aromatic), 10.21 (s, 1H, NH) .

-

¹³C NMR: δ 168.5 (C=O), 158.2 (C–NO₂), 136.7–112.4 (aromatic carbons) .

Solubility and Stability

-

Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (32 mg/mL) and DMF (28 mg/mL).

-

logP: 3.2 (predicted via XLogP3), indicating moderate lipophilicity.

-

Stability: Stable at 4°C for 6 months; degrades at pH <3 or >10.

Biological Activities and Mechanisms

Antimicrobial Activity

Testing against microbial strains revealed moderate activity:

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL)

| Organism | MIC (Test Compound) | MIC (Ciprofloxacin) |

|---|---|---|

| S. aureus (ATCC 25923) | 64 | 1 |

| E. coli (ATCC 25922) | 128 | 0.5 |

| C. albicans (ATCC 90028) | 256 | 2 |

The nitro group enhances electron deficiency, potentially interfering with microbial electron transport chains .

Future Research Directions

-

Structure-Activity Relationships: Modifying the benzothiazole nitro position.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolism.

-

Target Identification: Proteomic studies to identify binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume